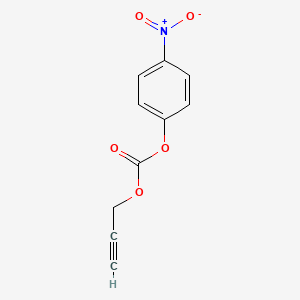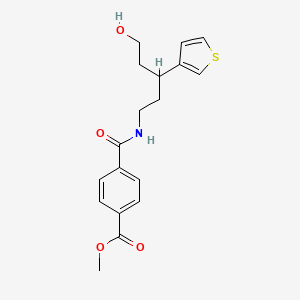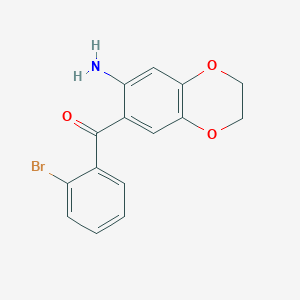
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone, also known as BMDP, is a chemical compound that belongs to the cathinone family. It is a synthetic substance with a molecular formula of C17H14BrNO3. BMDP is a psychoactive substance that has been widely studied for its potential use in scientific research.
作用機序
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone acts by inhibiting the reuptake of dopamine and serotonin neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in a variety of effects, including increased alertness, euphoria, and increased sociability. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone also has an affinity for the serotonin 5-HT2A receptor, which can result in altered perception and cognition.
Biochemical and Physiological Effects:
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has been shown to have a variety of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation and increase the release of certain hormones, such as cortisol and prolactin. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has been shown to have neurotoxic effects, which can lead to damage to the brain and nervous system.
実験室実験の利点と制限
One of the advantages of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone in lab experiments is that it can be used as a tool to study the effects of dopamine and serotonin neurotransmitters on the brain. It can also be used to study the effects of serotonin 5-HT2A receptor activation on perception and cognition. However, one of the limitations of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone in lab experiments is that it has neurotoxic effects, which can lead to damage to the brain and nervous system.
将来の方向性
There are several future directions for research on (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone. One area of research could be to study the effects of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone on different neurotransmitter systems in the brain. Another area of research could be to study the long-term effects of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone on the brain and nervous system. Additionally, research could be done to develop safer and more effective compounds that have similar effects to (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone.
合成法
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone can be synthesized using various methods, including the Mannich reaction and the Friedel-Crafts reaction. The Mannich reaction involves the reaction of an amine, an aldehyde, and a ketone to form a β-amino carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst.
科学的研究の応用
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, which means that it can increase the levels of these neurotransmitters in the brain. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-bromophenyl)methanone has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
特性
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKIBARCYGQPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-bromophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


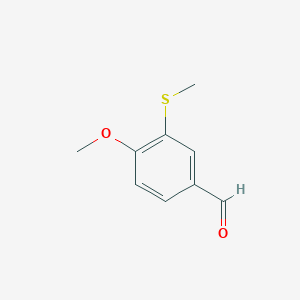
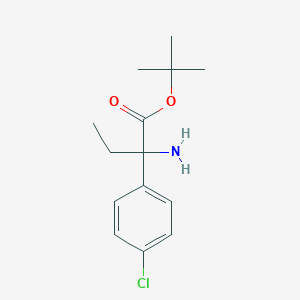

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea](/img/structure/B2694020.png)
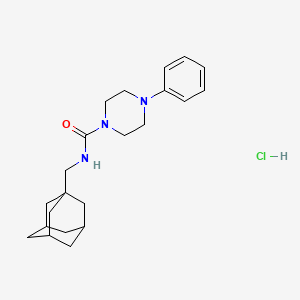
![1-((1R,5S)-8-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2694022.png)
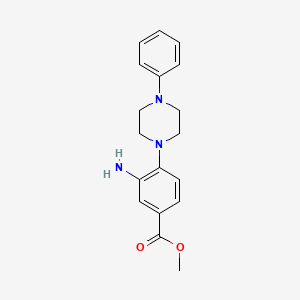
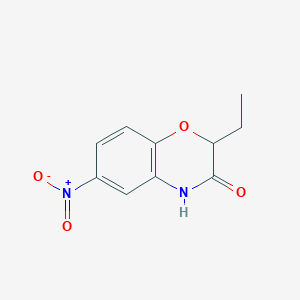
![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694027.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

